(2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-4-(4-chloroanilino)-3-methyl-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7(6-10(14)15)11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16)(H,14,15)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXFPRQOVSPAO-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid typically involves the condensation of 4-chloroaniline with methylacrylate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The intermediate product is then subjected to hydrolysis to yield the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the Z-configured α,β-unsaturated carbamoylprop-2-enoic acid core but differ in substituents, which influence their properties:
Key Observations:
- Lipophilicity: Dichloro derivatives (e.g., ) likely exhibit higher logP than mono-chloro analogues due to increased halogen content. The hydrazide variant has a moderate logP of 1.887, suggesting balanced solubility.
- Steric Influence: The 3-methyl group in the target compound may hinder rotational freedom, enhancing conformational stability compared to non-methylated analogues.
Physicochemical and Spectroscopic Comparisons
- Crystallography : The nitro-substituted analogue () forms hydrogen-bonded dimers in the crystal lattice, a pattern common in carboxylic acids. Similar behavior is anticipated for the target compound.
- HPLC Retention : Lipophilicity studies () using HPLC capacity factor $ k $ indicate that chlorine substituents increase retention times, correlating with higher logP.
- Thermal Stability : The hydrazide derivative has a boiling point of 378.6°C, suggesting high thermal stability, likely shared by the target compound due to its rigid structure.
Functional and Application-Based Differences
- Medicinal Chemistry : The acetamido derivative () may exhibit improved bioavailability due to its amide group, a common motif in prodrugs.
Research Findings and Trends
- Hydrogen Bonding : Etter’s graph-set analysis () predicts that the carbamoyl and carboxylic acid groups in the target compound will form cyclic hydrogen-bonding motifs, influencing crystallization and solubility.
- Synthetic Routes : Carbamate derivatives () are synthesized via nucleophilic acyl substitutions, suggesting analogous pathways for the target compound.
- Spectroscopic Confirmation : LC-MS and NMR data () are critical for validating the Z-configuration and purity of such compounds.
Biological Activity
(2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid, also known by its CAS number 80818-10-6, is an organic compound notable for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound features a chlorophenyl group and a carbamoyl moiety, which contribute to its unique chemical properties.
The synthesis of this compound typically involves the condensation of 4-chloroaniline with methylacrylate, often catalyzed by sodium hydroxide or potassium carbonate. The resulting intermediate undergoes hydrolysis to yield the final product. The compound's mechanism of action primarily involves its interaction with specific enzymes, where it may inhibit their activity by binding to active sites, thus disrupting various biochemical pathways. This inhibition can lead to therapeutic effects such as reduced inflammation and slowed cancer cell proliferation.
Enzyme Inhibition
Research indicates that (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid exhibits significant enzyme inhibitory activity. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in inflammatory processes and cancer progression. This suggests that the chlorophenyl substitution plays a crucial role in enhancing the biological activity of this compound.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound could effectively reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Anticancer Properties : In vitro tests revealed that (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid could inhibit the proliferation of various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Larvicidal Activity : Although primarily studied for its therapeutic effects, this compound has also been evaluated for its larvicidal activity against Aedes aegypti mosquitoes, which are vectors for several viral diseases. The compound exhibited promising results, suggesting its utility in pest control strategies .
Comparative Analysis
To better understand the biological activity of (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structural Differences | Biological Activity | IC50 Values |
|---|---|---|---|
| (2Z)-3-[(4-bromophenyl)carbamoyl]-3-methylprop-2-enoic acid | Bromine instead of chlorine | Similar enzyme inhibition | TBD |
| (2Z)-3-[(4-fluorophenyl)carbamoyl]-3-methylprop-2-enoic acid | Fluorine instead of chlorine | Reduced activity compared to chlorinated version | TBD |
| (2Z)-3-[(4-methylphenyl)carbamoyl]-3-methylprop-2-enoic acid | Methyl group instead of chlorine | Lower reactivity in nucleophilic substitution | TBD |
Note : TBD denotes "To Be Determined" for specific IC50 values where data is not yet available.
Q & A
Q. What are the optimal synthetic routes for (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step pathways, starting with the preparation of intermediates such as 4-chlorophenylcarbamoyl derivatives. For example, lithium salts of ethyl acetoacetate may react with fluorinated reagents (e.g., (Z)-O-methyl-4-chlorophenylhydroxamoyl fluoride) under anhydrous conditions to form the enoate ester precursor, which is subsequently hydrolyzed to the target acid . Key factors include:
- Temperature control : Maintaining low temperatures (−78°C to 0°C) during lithiation prevents side reactions.
- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for stabilizing reactive intermediates.
- Hydrolysis conditions : Mild acidic hydrolysis (e.g., diluted HCl) preserves stereochemistry and avoids decarboxylation.
Q. How can the stereochemical configuration (Z/E) of the α,β-unsaturated carbonyl group be confirmed experimentally?
The Z-configuration is verified via:
- X-ray crystallography : Single-crystal analysis provides unambiguous proof of spatial arrangement, as demonstrated in related compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate .
- Nuclear Overhauser Effect (NOE) in NMR : Irradiation of the methyl group at C3 in -NMR reveals spatial proximity to the carbamoyl group, confirming the Z-isomer.
- IR spectroscopy : A strong absorption band near 1680–1700 cm (C=O stretching) and 1600–1650 cm (C=C stretching) supports conjugation in the α,β-unsaturated system.
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products under accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks).
- Differential Scanning Calorimetry (DSC) : Identifies thermal decomposition thresholds (e.g., endothermic peaks above 150°C indicate melting with decomposition).
- pH-dependent solubility studies : Titration in buffered solutions (pH 2–12) reveals optimal stability at neutral pH, with precipitation observed in acidic media due to protonation of the carboxylic acid group .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in nucleophilic addition or cycloaddition reactions?
The electron-withdrawing chlorine atom enhances electrophilicity at the β-carbon of the α,β-unsaturated system, facilitating:
- Michael additions : Nucleophiles (e.g., amines, thiols) selectively attack the β-position, forming substituted derivatives. Computational studies (DFT) predict a charge density of −0.32 e at the β-carbon, confirming susceptibility to nucleophilic attack .
- Diels-Alder reactions : The dienophile reactivity is modulated by resonance stabilization from the carbamoyl group, with calculated HOMO-LUMO gaps (~5.2 eV) supporting cycloaddition feasibility .
Q. What structural modifications can improve bioavailability while retaining biological activity?
- Ester prodrugs : Conversion of the carboxylic acid to methyl or ethyl esters enhances membrane permeability, as shown in analogs like methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate, which exhibit 3-fold higher Caco-2 cell permeability compared to the acid form .
- Bioisosteric replacements : Substituting the chlorophenyl group with trifluoromethyl or nitro groups alters LogP values (from 2.8 to 3.5) without compromising target binding .
Q. How can contradictory data on the compound’s antioxidant activity be resolved?
Discrepancies in DPPH radical scavenging assays (e.g., IC ranging from 50–200 µM) may arise from:
- Experimental variables : Differences in solvent polarity (e.g., ethanol vs. DMSO) affect radical accessibility.
- Redox interference : The α,β-unsaturated system may undergo tautomerization, generating enolic forms that quench radicals non-specifically .
Recommendation : Standardize protocols using oxygen radical absorbance capacity (ORAC) assays and validate with electron paramagnetic resonance (EPR) spectroscopy.
Methodological Challenges and Solutions
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Solvent screening : Use a 96-well microbatch plate with varying ratios of polar (water, methanol) and non-polar (hexane, toluene) solvents.
- Additive screening : Small molecules (e.g., 1% w/v PEG 4000) promote nucleation, as demonstrated in the crystallization of 2-[(4-chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid .
- Temperature gradients : Slow cooling (0.1°C/min) from 50°C to 4°C yields diffraction-quality crystals (R-factor < 0.05).
Q. What strategies mitigate side reactions during carbamoyl group functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
